![molecular formula C14H13BrN2O3 B183191 N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide CAS No. 6643-02-3](/img/structure/B183191.png)
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide, commonly known as AMBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AMBF is a member of the furamide family of compounds that have been shown to possess a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of AMBF is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and survival of microorganisms and cancer cells. Studies have shown that AMBF can inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. In addition, AMBF has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemische Und Physiologische Effekte
AMBF has been shown to have a variety of biochemical and physiological effects, including inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways. In addition, AMBF has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMBF in lab experiments is its potent antimicrobial and anticancer activities, which make it an ideal candidate for studying the mechanisms of action of these compounds. However, one of the limitations of using AMBF is its potential toxicity, which may limit its use in vivo studies. Furthermore, the high cost of synthesis and purification of AMBF may also be a limiting factor for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of AMBF, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields of research, such as drug discovery and biotechnology. Furthermore, the elucidation of the precise mechanisms of action of AMBF may lead to the development of more potent and selective antimicrobial and anticancer agents.
Synthesemethoden
AMBF can be synthesized using a simple and efficient method involving the reaction of 5-bromo-2-furoic acid with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure AMBF.
Wissenschaftliche Forschungsanwendungen
AMBF has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent antibacterial and antifungal activities against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, AMBF has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
CAS-Nummer |
6643-02-3 |
|---|---|
Produktname |
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide |
Molekularformel |
C14H13BrN2O3 |
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
N-[4-[acetyl(methyl)amino]phenyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-9(18)17(2)11-5-3-10(4-6-11)16-14(19)12-7-8-13(15)20-12/h3-8H,1-2H3,(H,16,19) |
InChI-Schlüssel |
YXAZSZDSQGAIDT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



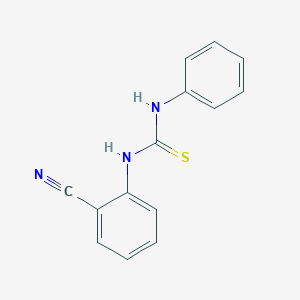
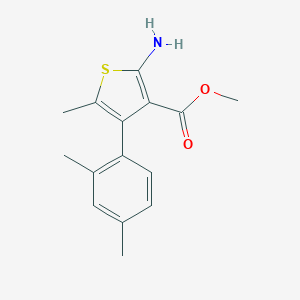
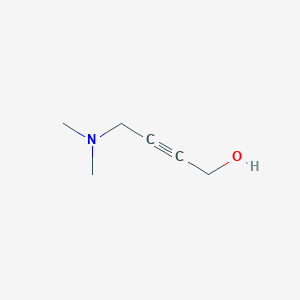
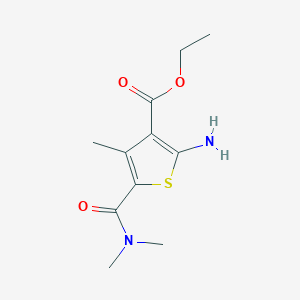
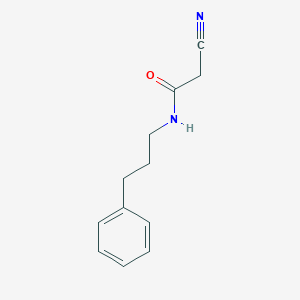
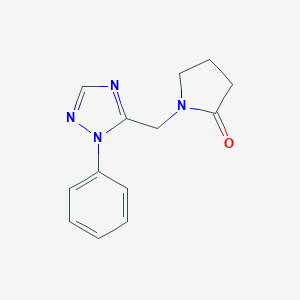
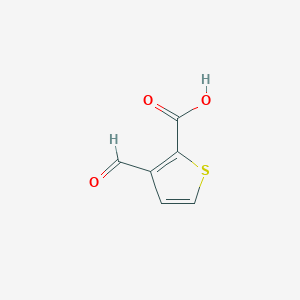
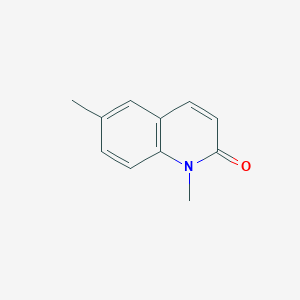
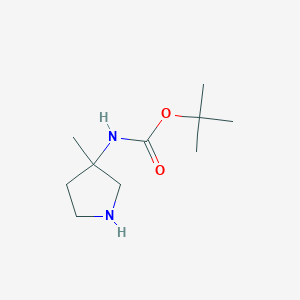
![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)
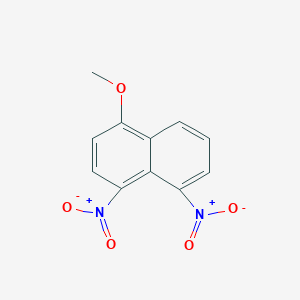
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
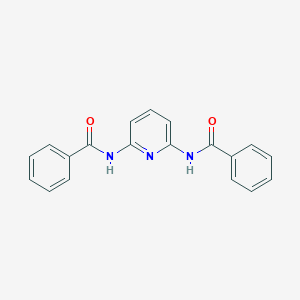
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)